(S)-2-(6-(Quinolin-2-ylmethoxy)naphthalen-2-yl)propanoic acid
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Overview
Description
Scopolamine N-Oxide HydrobroMide Monohydrate is an organic compound with the chemical formula C17H22BrNO5. It is a derivative of scopolamine, a tropane alkaloid found in plants of the Solanaceae family. This compound functions as an antagonist of muscarinic acetylcholine receptors, inhibiting the action of acetylcholine by competitively binding to these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Scopolamine N-Oxide HydrobroMide Monohydrate can be synthesized by oxidizing scopolamine with hydrogen peroxide in ethanol. The oxidation reaction preferentially takes an equatorial course, similar to other quaternization reactions . The resulting scopolamine N-oxide is then treated with hydrobromic acid to form the hydrobromide salt, which is subsequently crystallized to obtain the monohydrate form .
Industrial Production Methods: Industrial production of scopolamine N-oxide hydrobromide monohydrate involves the use of magnetic field-induced crystallization. This method leverages the difference in solubility between scopolamine and its hydrobromide salt, combined with the synergistic effect of a magnetic field to enhance purity and recovery rates .
Types of Reactions:
Oxidation: Scopolamine can be oxidized to form scopolamine N-oxide using hydrogen peroxide in ethanol.
Substitution: The N-oxide can undergo substitution reactions with hydrobromic acid to form the hydrobromide salt.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in ethanol.
Substitution: Hydrobromic acid.
Major Products:
Oxidation: Scopolamine N-oxide.
Substitution: Scopolamine N-oxide hydrobromide monohydrate.
Scientific Research Applications
Scopolamine N-Oxide HydrobroMide Monohydrate is widely used in scientific research due to its ability to bind to muscarinic acetylcholine receptors. Its applications include:
Chemistry: Studying the binding characteristics of muscarinic cholinergic receptors.
Biology: Investigating the role of acetylcholine in various biological processes.
Industry: Employed in the production of pharmaceuticals that target muscarinic receptors.
Mechanism of Action
Scopolamine N-Oxide HydrobroMide Monohydrate acts as a non-selective competitive inhibitor of muscarinic acetylcholine receptors (mAChRs). By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a reduction in parasympathetic nervous system activity. This mechanism is responsible for its therapeutic effects, such as reducing nausea and vomiting associated with motion sickness .
Comparison with Similar Compounds
Scopolamine: A tropane alkaloid with similar muscarinic receptor antagonistic properties.
Hyoscyamine: Another tropane alkaloid with anticholinergic effects.
Atropine: A well-known muscarinic receptor antagonist used in various medical applications.
Uniqueness: Scopolamine N-Oxide HydrobroMide Monohydrate is unique due to its specific N-oxide functional group, which influences its binding characteristics and pharmacological profile. Unlike scopolamine, which is commonly used in its base form, the N-oxide hydrobromide monohydrate form provides distinct advantages in terms of stability and solubility .
Properties
CAS No. |
123016-21-7 |
---|---|
Molecular Formula |
C23H19NO3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(2S)-2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26)/t15-/m0/s1 |
InChI Key |
QWFAMXAVDCZEBZ-HNNXBMFYSA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Synonyms |
S(alpha)-methyl-6-(2-quinolinylmethoxy)-2-naphthaleneacetic acid WY 50295 WY 50295K WY-50295 tromethamine salt WY-50295K WY50295K |
Origin of Product |
United States |
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